

key structural features of 2-isocyanatobenzoate esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-isocyanatobenzoate

Cat. No.: B167905

[Get Quote](#)

An In-depth Technical Guide on the Core Structural Features of 2-Isocyanatobenzoate Esters

Abstract

2-Isocyanatobenzoate esters are a class of bifunctional organic compounds that incorporate both an ester and a highly reactive isocyanate group on a benzene ring in an ortho arrangement. This unique structural combination makes them valuable intermediates in the synthesis of a wide range of compounds, from polymers to complex pharmaceutical agents.^[1] The isocyanate moiety serves as a potent electrophile for nucleophilic addition reactions, while the ester group provides a handle for further modification or can influence the molecule's physicochemical properties. This guide delves into the key structural features, physicochemical and spectroscopic properties, synthetic methodologies, and applications of 2-isocyanatobenzoate esters, with a particular focus on their relevance to researchers and professionals in drug development.

Core Structural Features

The fundamental structure of 2-isocyanatobenzoate esters consists of a benzene ring substituted at the C1 and C2 positions with an ester group (-COOR') and an isocyanate group (-N=C=O), respectively.

Key features include:

- **Aromatic Scaffold:** The benzene ring provides a rigid, planar core.

- **Ester Group:** This group, comprising a carbonyl and an ether linkage, can be varied (e.g., methyl, ethyl) to modulate properties like solubility and reactivity.^[2]
- **Isocyanate Group:** This highly reactive functional group (-N=C=O) is the primary site for chemical transformations, readily reacting with nucleophiles such as alcohols, amines, and water.^{[1][3]} Its reactivity is central to the utility of these compounds as synthetic intermediates.^{[1][4]}
- **Ortho Substitution:** The adjacent positioning of the ester and isocyanate groups can lead to intramolecular interactions and steric effects that influence the molecule's conformation and reactivity profile.

Caption: General chemical structure of a 2-isocyanatobenzoate ester.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these esters are dictated by their constituent functional groups. While data for a wide range of these compounds is sparse, information for representative examples like the methyl and ethyl esters is available.

Physicochemical Data

The following table summarizes key physicochemical properties for common 2-isocyanatobenzoate esters.

Property	Methyl 2-isocyanatobenzoate	Ethyl 2-isocyanatobenzoate
CAS Number	1793-07-3[1]	76393-16-3[5][6]
Molecular Formula	C ₉ H ₇ NO ₃ [1]	C ₁₀ H ₉ NO ₃ [5][7]
Molecular Weight	177.16 g/mol [1]	191.19 g/mol [8]
Appearance	Colorless to pale yellow liquid[1]	Data not widely available
Melting Point	Not specified	29 °C[8]
SMILES	<chem>COC(=O)C1=CC=CC=C1N=C=O</chem> [1]	<chem>CCOC(=O)C1=CC=CC=C1N=C=O</chem> [7]
InChIKey	Not specified	HXVGHXDQGUPUKY-UHFFFAOYSA-N[7][8]

Spectroscopic Data

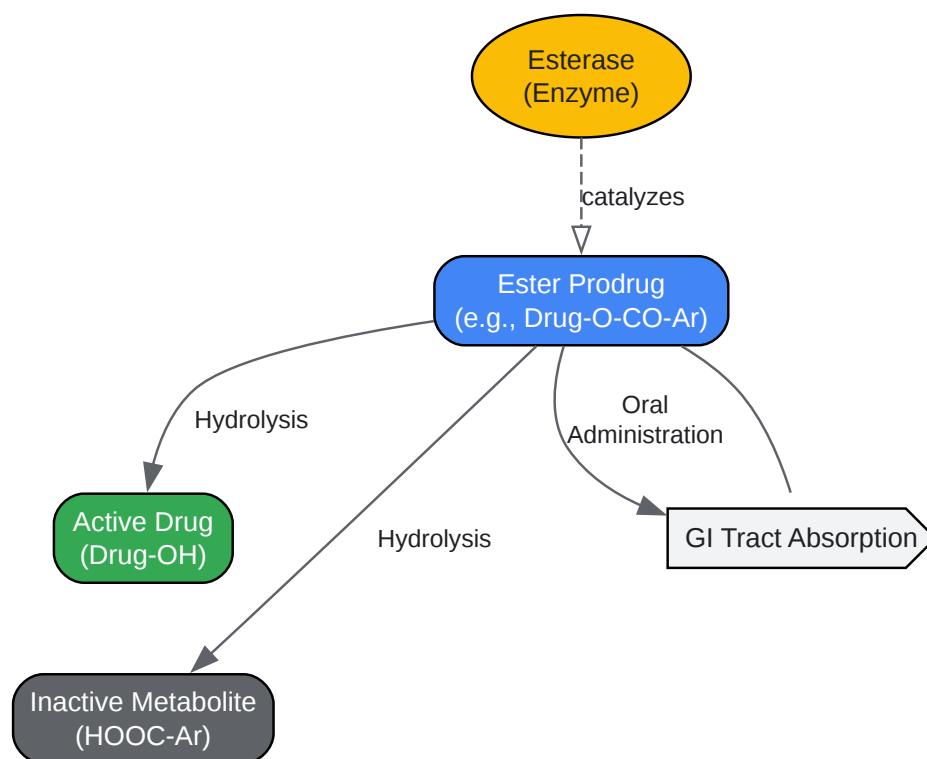
Spectroscopic analysis is crucial for the characterization of 2-isocyanatobenzoate esters. The key diagnostic signals are the strong, sharp absorbance of the isocyanate group in infrared (IR) spectroscopy and the characteristic shifts of the aromatic and ester protons in nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopy	Feature	Characteristic Signal	Reference
IR	Isocyanate (-N=C=O) Stretch	Strong, sharp band at ~2260 cm ⁻¹	[9]
Ester (C=O) Stretch	Strong band at ~1730-1715 cm ⁻¹ (α, β-unsaturated)	[10]	[12]
Ester (C-O) Stretch	Two or more bands in the 1300-1000 cm ⁻¹ region	[10][11]	
¹ H NMR	Aromatic Protons	Multiplets in the δ 7.0-8.0 ppm range	
Ester (O-CH ₃) Protons	Singlet around δ 3.9 ppm	[12]	General NMR Principles
Ester (O-CH ₂ CH ₃) Protons	Quartet around δ 4.4 ppm and Triplet around δ 1.4 ppm		
¹³ C NMR	Isocyanate Carbon (-N=C=O)	Signal around δ 126 ppm	[9]
Ester Carbonyl Carbon	Signal around δ 165-170 ppm	[9][13]	[9][12]
Aromatic Carbons	Signals in the δ 120-140 ppm range		
Ester Alkyl Carbons	Signals in the δ 14-65 ppm range	[9][13]	

Application in Drug Development

In the pharmaceutical industry, 2-isocyanatobenzoate esters serve as versatile chemical intermediates.[1][14] Their bifunctional nature allows for the construction of complex molecular architectures.

- **Scaffold Synthesis:** The reactive isocyanate group is used to link the benzoate core to other molecules, often containing amine or hydroxyl groups, to form urea or carbamate linkages, respectively. These linkages are common in many drug structures.
- **Prodrug Strategies:** Ester groups are frequently incorporated into drug molecules to create prodrugs.[15] An ester prodrug can improve a drug's properties, such as solubility or oral bioavailability.[16][17][18] Once in the body, endogenous enzymes like esterases can cleave the ester bond, releasing the active pharmaceutical ingredient (API). While 2-isocyanatobenzoate itself is a reactive intermediate, the principles of ester prodrugs are a key consideration in this field.



[Click to download full resolution via product page](#)

Caption: Conceptual pathway of an ester prodrug activation in the body.

Experimental Protocols

Synthesis of Methyl 2-Isocyanatobenzoate

This protocol is adapted from established methods for synthesizing isocyanates from amino esters using a phosgene equivalent like triphosgene.[9] The starting material is methyl

anthranilate (methyl 2-aminobenzoate).

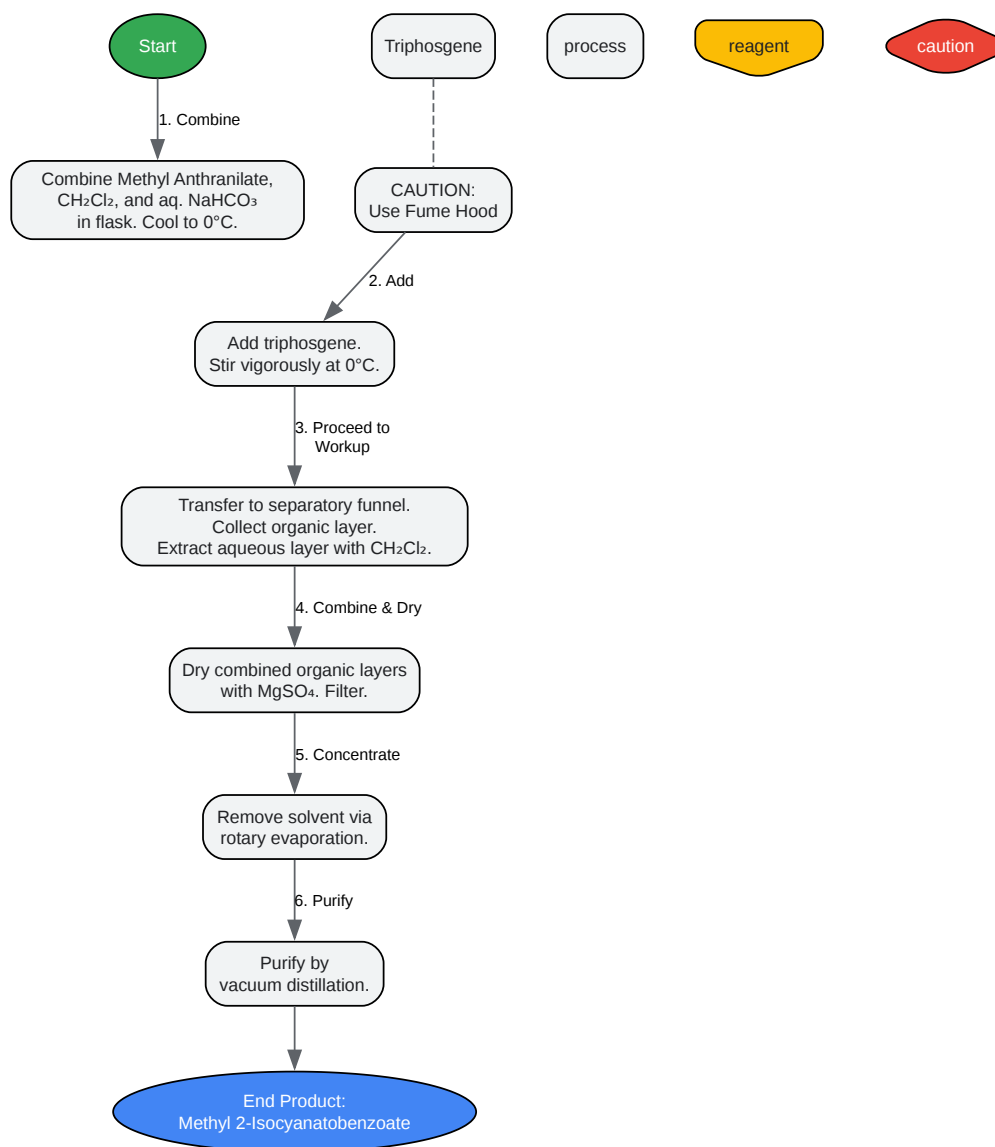
Materials:

- Methyl anthranilate
- Triphosgene (handle with extreme caution in a fume hood)
- Methylene chloride (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Ice bath, three-necked round-bottomed flask, mechanical stirrer, separatory funnel, rotary evaporator.

Procedure:

- A three-necked, round-bottomed flask is charged with methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and methyl anthranilate (e.g., 25.5 mmol).
[9]
- The biphasic mixture is cooled in an ice bath and stirred vigorously.[9]
- Triphosgene (0.33 equivalents, e.g., 8.42 mmol) is added carefully in a single portion.[9]
Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated fume hood.
- The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.[9]
- The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with small portions of methylene chloride.[9]
- The combined organic layers are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.[9]

- Purification can be achieved via vacuum distillation to afford pure **methyl 2-isocyanatobenzoate** as a colorless to pale yellow oil.[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **methyl 2-isocyanatobenzoate**.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Sample Preparation: A small drop of the neat liquid product is applied directly to the crystal of an ATR-FTIR spectrometer.[12]

- Analysis: Acquire the spectrum and look for the characteristic strong, sharp peak for the $\text{N}=\text{C}=\text{O}$ stretch around 2260 cm^{-1} and the strong $\text{C}=\text{O}$ ester peak around 1720 cm^{-1} . The absence of N-H stretches (around $3300\text{--}3500\text{ cm}^{-1}$) from the starting material indicates a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of the purified product in $\sim 0.6\text{ mL}$ of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[12\]](#)
- Analysis: Acquire ^1H and ^{13}C NMR spectra. Confirm the presence of signals corresponding to the aromatic protons, the ester alkyl group, and the various carbon environments. The integration of the proton signals should match the expected ratio.

Safety Considerations

Isocyanates, including 2-isocyanatobenzoate esters, are hazardous chemicals. They are potent respiratory and skin sensitizers and can cause severe irritation.[\[1\]](#) All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[\[1\]](#)

Conclusion

2-Isocyanatobenzoate esters are characterized by the ortho-disposition of a highly reactive isocyanate group and a tunable ester functionality on an aromatic ring. These structural features make them powerful and versatile intermediates in organic synthesis. For professionals in drug discovery and development, these compounds offer a gateway to novel molecular entities through the strategic reactivity of the isocyanate group, while the ester provides a classic tool for prodrug design and property modulation. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures is essential for their effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1793-07-3: methyl 2-isocyanatobenzoate | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]
- 4. EP1579207A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Ethyl 2-isocyanatobenzoate 97 76393-16-3 [sigmaaldrich.com]
- 7. PubChemLite - Ethyl 2-isocyanatobenzoate (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. ethyl 2-isocyanatobenzoate [stenutz.eu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bocsci.com [bocsci.com]
- 15. scirp.org [scirp.org]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [key structural features of 2-isocyanatobenzoate esters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167905#key-structural-features-of-2-isocyanatobenzoate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com